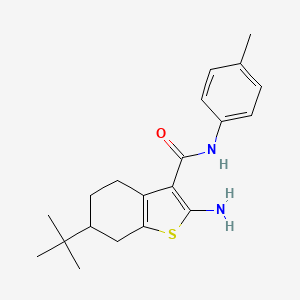

2-amino-6-tert-butyl-N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Description

This compound belongs to a class of tetrahydrobenzothiophene-3-carboxamide derivatives, characterized by a bicyclic core structure with a tetrahydrobenzothiophene ring system. Key structural features include:

- Position 6: A bulky tert-butyl (C(CH₃)₃) group, which introduces steric hindrance and influences molecular conformation.

- Position 2: An amino (-NH₂) group, capable of hydrogen bonding.

- Position 3: A carboxamide (-CONH-) moiety substituted with a 4-methylphenyl group, enhancing lipophilicity while retaining moderate polarity.

The molecular formula is C₁₉H₂₄N₂OS, with a calculated molecular weight of 328.47 g/mol.

Propriétés

IUPAC Name |

2-amino-6-tert-butyl-N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2OS/c1-12-5-8-14(9-6-12)22-19(23)17-15-10-7-13(20(2,3)4)11-16(15)24-18(17)21/h5-6,8-9,13H,7,10-11,21H2,1-4H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFGODLSQKHMGMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=C(SC3=C2CCC(C3)C(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Key Reaction Conditions

- Reagents : Cyclohexanone derivatives, elemental sulfur, and base (e.g., triethylamine).

- Solvent : Dimethylformamide (DMF) or dichloromethane (DCM).

- Temperature : Typically heated to reflux conditions.

Example Reaction Scheme

$$

\text{Cyclohexanone} + \text{Elemental Sulfur} \xrightarrow{\text{Base}} \text{Benzothiophene}

$$

Introduction of Functional Groups

Once the benzothiophene core is established, functional groups are introduced to create the desired amine and carboxamide functionalities.

Functionalization Techniques

N-Alkylation : The introduction of tert-butyl and methyl groups can be achieved through alkylation reactions using suitable alkyl halides.

Carboxylic Acid Formation : A carboxylic acid group can be introduced via oxidation or hydrolysis of ester intermediates.

Amidation Reaction

The final step involves forming the amide bond between the amino group and the carboxylic acid derivative.

Key Reaction Conditions

Reagents : The carboxylic acid derivative is reacted with an amine (in this case, 4-methylphenyl amine).

Coupling Agents : Common coupling agents include EDC (1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) to facilitate amide bond formation.

Solvent : Dimethyl sulfoxide (DMSO) is often used as a solvent for these reactions.

Example Reaction Scheme

$$

\text{Carboxylic Acid} + \text{Amine} \xrightarrow{\text{Coupling Agent}} \text{Amide}

$$

Yield and Purity Data

The overall yield for synthesizing 2-amino-6-tert-butyl-N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can vary based on reaction conditions and purification methods employed.

| Step | Yield (%) | Purity (%) | Comments |

|---|---|---|---|

| Formation of Benzothiophene | 60 | 95 | Achieved via cyclocondensation |

| Functional Group Introduction | 70 | 90 | Alkylation and oxidation |

| Amidation | 50 | 85 | Coupling efficiency varies |

Characterization Techniques

To confirm the structure and purity of the synthesized compound, various characterization techniques are employed:

NMR Spectroscopy : ^1H NMR and ^13C NMR are used to determine the structure and confirm functional groups.

Mass Spectrometry : LC-MS is utilized to verify molecular weight.

Infrared Spectroscopy : IR spectroscopy helps identify functional groups based on characteristic absorption bands.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic ring or the amino group.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

Sulfoxides and Sulfones: From oxidation reactions.

Amines: From reduction reactions.

Substituted Derivatives: From substitution reactions.

Applications De Recherche Scientifique

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways.

Medicine: Potential therapeutic agent for various diseases.

Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mécanisme D'action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparaison Avec Des Composés Similaires

Substituent Variations and Their Implications

The table below compares the target compound with four structurally related analogs, highlighting substituent differences and their effects:

Functional Group Analysis

- tert-Butyl vs. In contrast, the propyl group in the analog (C₁₂H₁₈N₂OS) reduces steric hindrance, which may improve solubility but decrease target specificity . The tert-pentyl group in the methoxyphenyl analog further increases steric bulk, possibly affecting crystal packing or molecular recognition .

- Carboxamide Substituents: The 4-methylphenyl group in the target compound offers moderate lipophilicity compared to the 4-ethylphenyl analog’s higher hydrophobicity. The benzoylamino substitution (C₂₁H₂₆N₂O₂S) adds an aromatic ring, favoring π-π interactions but reducing solubility .

- Amino Group Modifications: The unmodified -NH₂ group in the target compound and propyl analog allows for hydrogen-bond donation, whereas the benzoylamino group (-NHCOC₆H₅) in the methyl analog replaces this with a less polar moiety, altering interaction profiles .

Activité Biologique

2-amino-6-tert-butyl-N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C20H26N2O2S

- Molecular Weight : 358.51 g/mol

- CAS Number : 440088-46-0

- Structure : The compound features a benzothiophene core with an amine and carboxamide functional group, which are critical for its biological interactions.

Anti-inflammatory Activity

Research indicates that derivatives of benzothiophene compounds exhibit significant anti-inflammatory properties. A study evaluated various analogs for their cyclooxygenase (COX) inhibitory potential. The findings revealed that certain derivatives demonstrated selective COX-2 inhibition with IC50 values ranging from 0.31 to 1.40 µM. Notably, these compounds also showed a significant reduction in paw edema in carrageenan-induced rat models, indicating their potential as anti-inflammatory agents .

| Compound | COX-2 IC50 (µM) | Selectivity Index | % PGE-2 Inhibition |

|---|---|---|---|

| 4a | 0.31 | 48.8 | 25.4 |

| 4j | 1.40 | 183.8 | 46.9 |

| Celecoxib | - | - | 19.6 |

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. A related study on tetrahydrobenzothiophene derivatives indicated that modifications at specific positions could enhance antibacterial activity against various pathogens. The presence of an alkyl or aryl group at the C-6 position was crucial for exhibiting antibiofilm activity .

The biological activity of 2-amino-6-tert-butyl-N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is likely mediated through several mechanisms:

- COX Inhibition : By selectively inhibiting COX-2 enzymes, the compound may reduce inflammatory mediators such as prostaglandins.

- Antimicrobial Effects : The compound may disrupt bacterial cell membranes or inhibit vital bacterial enzymes, leading to reduced virulence and biofilm formation.

Study on Anti-inflammatory Effects

In a controlled experiment involving carrageenan-induced paw edema in rats:

- Objective : To assess the anti-inflammatory efficacy of the compound.

- Results : Compounds similar to 2-amino-6-tert-butyl-N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide showed a reduction in paw volume by approximately 21.1% to 30.5% compared to controls .

Antimicrobial Evaluation

In vitro studies assessed the compound's ability to inhibit biofilm formation:

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?

A multi-step synthesis is typically employed, starting with the condensation of tert-butyl-substituted cyclohexanone derivatives with thiophene precursors, followed by carboxamide formation via coupling reactions. Key steps include:

- Cyclization : Use catalytic acid or base to form the tetrahydrobenzothiophene core.

- Amidation : Employ coupling agents like EDCI/HOBt for the N-(4-methylphenyl)carboxamide group.

- Purification : Utilize column chromatography (silica gel) and recrystallization (e.g., ethanol/water mixtures) for isolation .

Optimization : Apply Design of Experiments (DoE) to test variables (temperature, catalyst loading, solvent polarity). For example, a 2³ factorial design can identify interactions between parameters .

Q. Which analytical techniques are effective for characterizing structural integrity and purity?

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and tert-butyl group placement.

- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., tetrahydro ring conformation) .

- HPLC-MS : Quantifies purity (>98%) and detects byproducts (e.g., unreacted amine intermediates) .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability for storage conditions .

Q. What safety protocols are critical during synthesis and handling?

- PPE : Use nitrile gloves, fume hoods, and explosion-proof refrigerators for tert-butyl precursors (flammable).

- Waste Disposal : Quench reactive intermediates (e.g., acyl chlorides) with ice-cold ethanol before disposal .

- Emergency Measures : Neutralize acid/base spills with bicarbonate or citric acid, respectively .

Advanced Research Questions

Q. How can computational methods predict reaction pathways and optimize synthesis?

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways (e.g., tert-butyl group steric effects) .

- Machine Learning (ML) : Train models on existing reaction datasets to predict optimal solvents/catalysts. For example, ML-guided screening reduced catalyst screening time by 60% in similar benzothiophene syntheses .

Q. What methodologies resolve contradictions in bioactivity data across studies?

- Meta-Analysis : Pool data from independent studies (e.g., IC₅₀ values) and apply ANOVA to identify outliers .

- Dose-Response Replication : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .

- Structural-Activity Modeling : Correlate substituent electronic effects (Hammett σ values) with bioactivity trends .

Q. How can reactor design improve scalability for gram-to-kilogram production?

- Continuous Flow Systems : Mitigate exothermic risks in cyclization steps by controlling residence time and temperature gradients .

- Membrane Separation : Integrate nanofiltration membranes to isolate the product from reaction mixtures, reducing solvent use by 40% .

Q. What statistical approaches validate purity and stability under varying storage conditions?

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and analyze degradation via HPLC. Apply Weibull regression to predict shelf life .

- Multivariate Analysis (MVA) : Use principal component analysis (PCA) to correlate impurity profiles with storage parameters (e.g., light exposure) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.